molecular formula C6H9N3OS B1517379 3-(2-Amino-1,3-thiazol-4-yl)propanamide CAS No. 1105192-78-6

3-(2-Amino-1,3-thiazol-4-yl)propanamide

Cat. No.: B1517379
CAS No.: 1105192-78-6
M. Wt: 171.22 g/mol
InChI Key: TXUKUMHELBQYCI-UHFFFAOYSA-N
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Description

3-(2-Amino-1,3-thiazol-4-yl)propanamide is a chemical compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanamide typically involves the reaction of 2-aminothiazole with an appropriate acylating agent. One common method is the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base, followed by amidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Amino-1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Amino-1,3-thiazol-4-yl)propanamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anti-inflammatory properties may involve inhibition of certain enzymes or signaling pathways.

Comparison with Similar Compounds

  • 2-Aminothiazole

  • 4-Methylthiazole

  • 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid

Properties

IUPAC Name

3-(2-amino-1,3-thiazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c7-5(10)2-1-4-3-11-6(8)9-4/h3H,1-2H2,(H2,7,10)(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUKUMHELBQYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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